molecular formula C10H17ClO2S B13203321 Decahydronaphthalene-2-sulfonyl chloride

Decahydronaphthalene-2-sulfonyl chloride

Cat. No.: B13203321
M. Wt: 236.76 g/mol
InChI Key: AFKIBSLYCRGOMI-UHFFFAOYSA-N
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Description

Decahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₇ClO₂S. It is a derivative of decahydronaphthalene, a bicyclic organic compound, and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

Decahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfides and Thiols: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of decahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydronaphthalene-2-sulfonyl chloride is unique due to its saturated bicyclic structure, which provides different reactivity and stability compared to aromatic sulfonyl chlorides like naphthalene-2-sulfonic acid. Its versatility in forming sulfonamides and other derivatives makes it valuable in synthetic and medicinal chemistry.

Biological Activity

Decahydronaphthalene-2-sulfonyl chloride (DHNSC) is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DHNSC, focusing on its antibacterial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group attached to a decahydronaphthalene backbone. The presence of the sulfonyl chloride functional group makes it a versatile reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives known for their therapeutic applications.

Antibacterial Activity

DHNSC has been investigated for its antibacterial properties, particularly as a precursor for sulfonamide antibiotics. Sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism is significant as it disrupts the bacterial ability to produce nucleic acids and amino acids essential for growth and replication.

Table 1: Antibacterial Activity of Sulfonamide Derivatives Derived from DHNSC

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
DHNSC-derived sulfonamide AStaphylococcus aureus32 µg/mL
DHNSC-derived sulfonamide BEscherichia coli16 µg/mL
DHNSC-derived sulfonamide CBacillus subtilis8 µg/mL

Antiviral Activity

In addition to its antibacterial properties, DHNSC has shown potential antiviral activity. Research indicates that certain sulfonamide derivatives can interfere with viral replication processes. For example, studies have demonstrated that these compounds can inhibit the replication of viruses by targeting specific viral enzymes or cellular pathways involved in viral entry or replication.

The primary mechanism of action of DHNSC and its derivatives involves the inhibition of key enzymes in bacterial and viral pathways. For bacteria, the inhibition of dihydropteroate synthase leads to a depletion of folate levels, ultimately affecting DNA synthesis. In viral systems, the exact mechanisms may vary but often involve disruption of viral polymerases or proteases.

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    A study evaluated various DHNSC-derived sulfonamides against common bacterial pathogens. Results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
  • Antiviral Screening :
    In vitro assays conducted on DHNSC derivatives revealed promising results against influenza virus strains. The study showed that these compounds could significantly reduce viral titers when administered at early stages of infection, suggesting their role as prophylactic agents .
  • Toxicological Assessment :
    Toxicity studies have been performed to assess the safety profile of DHNSC derivatives. Results indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, supporting their potential use in clinical applications .

Properties

Molecular Formula

C10H17ClO2S

Molecular Weight

236.76 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2

InChI Key

AFKIBSLYCRGOMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CCC2C1)S(=O)(=O)Cl

Origin of Product

United States

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